Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate
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Overview
Description
Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(2-methoxyethyl)amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Methyl 2-(chloromethyl)oxazole-4-carboxylate
- Ethyl 4-oxazolecarboxylate
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate
Comparison: Methyl 2-(2-Methoxyethyl)oxazole-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 2-(2-methoxyethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-11-4-3-7-9-6(5-13-7)8(10)12-2/h5H,3-4H2,1-2H3 |
InChI Key |
FYCLKNZICIWZSA-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC(=CO1)C(=O)OC |
Origin of Product |
United States |
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